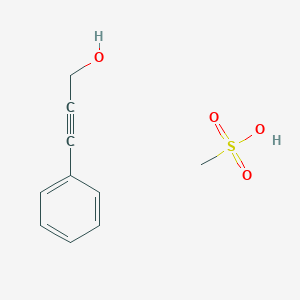
Methanesulfonic acid--3-phenylprop-2-yn-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–3-phenylprop-2-yn-1-ol (1/1) is a compound that combines methanesulfonic acid with 3-phenylprop-2-yn-1-ol. The latter is an organic compound with the molecular formula C9H8O, known for its applications in various chemical reactions and industrial processes . This compound is characterized by its unique structure, which includes a phenyl group attached to a propynol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylprop-2-yn-1-ol typically involves the reaction of phenylacetylene with formaldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like Lindlar’s catalyst or palladium acetate . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of 3-phenylprop-2-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as Lindlar’s catalyst or hydrogen in the presence of palladium are typical.
Substitution: Bases like potassium tert-butoxide and solvents like tetrahydrofuran are often employed.
Major Products
The major products formed from these reactions include phenylpropanol, phenylpropanoic acid, and various substituted derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-phenylprop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylene: A precursor in the synthesis of 3-phenylprop-2-yn-1-ol.
Phenylpropanol: A reduced form of the compound.
Phenylpropanoic acid: An oxidized derivative.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
82490-61-7 |
|---|---|
Formule moléculaire |
C10H12O4S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
methanesulfonic acid;3-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C9H8O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h1-3,5-6,10H,8H2;1H3,(H,2,3,4) |
Clé InChI |
YFGWGCCKSSIXBD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C(C=C1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


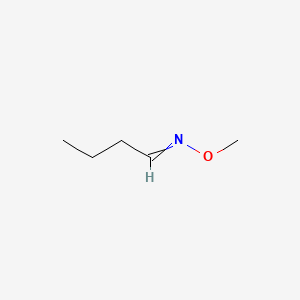
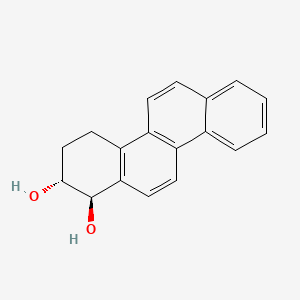
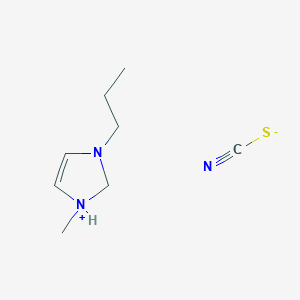
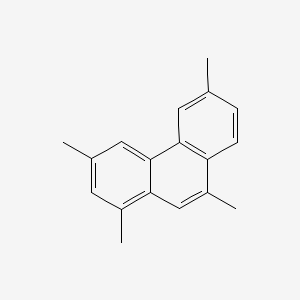
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
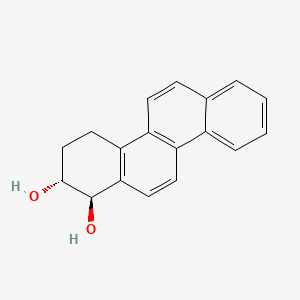
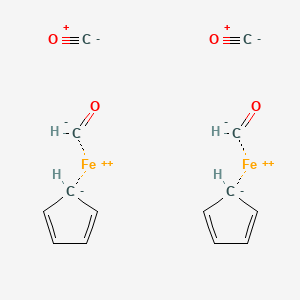
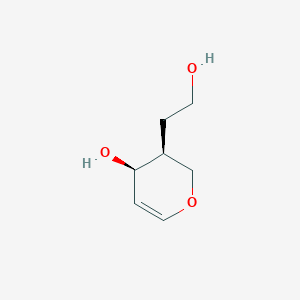
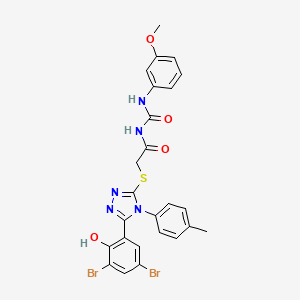
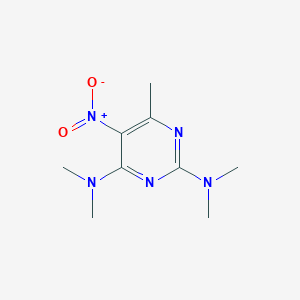
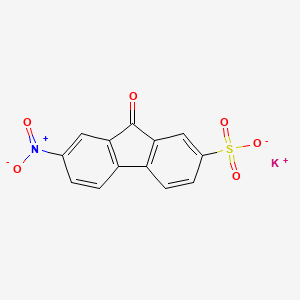
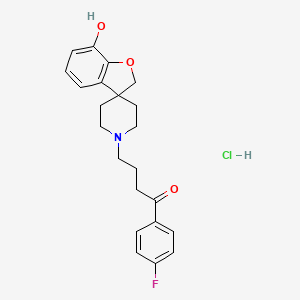
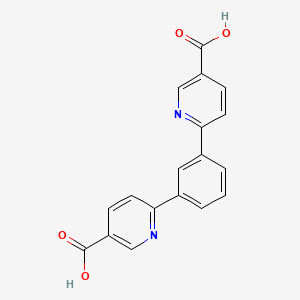
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
